

(R,S)-BisPh-mebBox synthesis protocol

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Compound of Interest

Compound Name: (R,S)-BisPh-mebBox

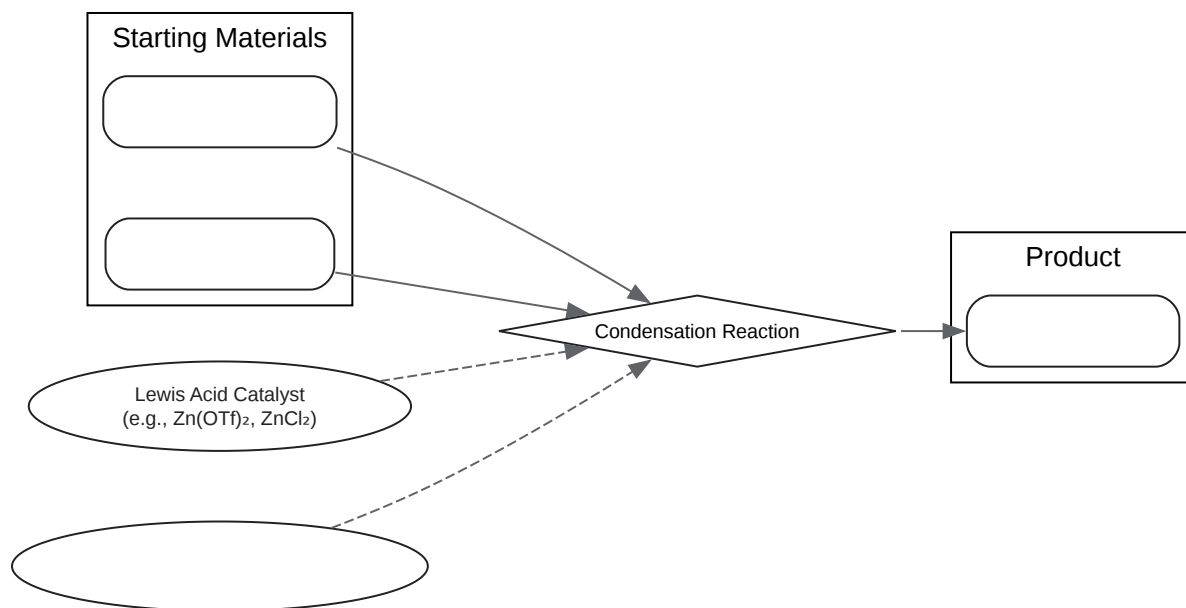
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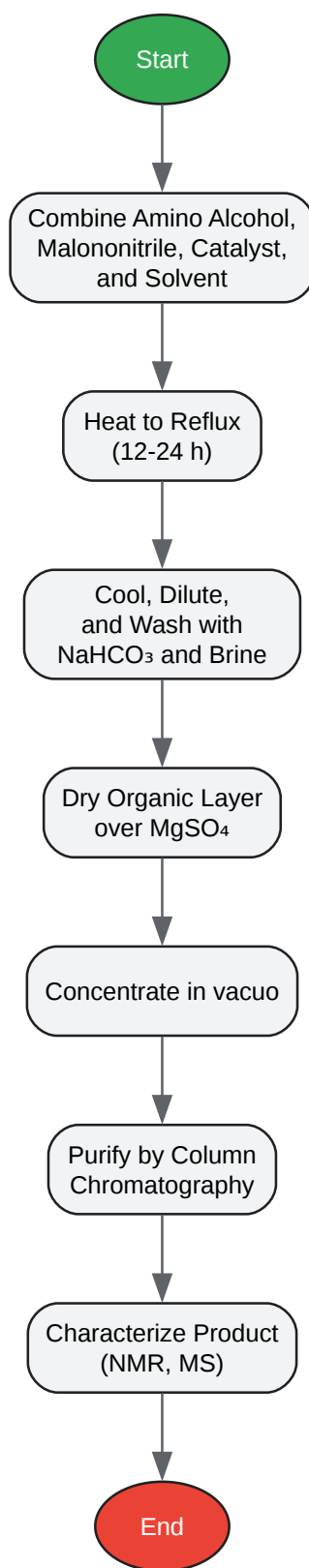
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General Synthesis Pathway

The synthesis of **(R,S)-BisPh-mebBox**, presumed to be a bis(oxazoline) ligand with phenyl substituents, generally proceeds via a one-pot condensation reaction. The core principle involves the reaction of two equivalents of a chiral amino alcohol with a malononitrile or a malonimide derivative, often facilitated by a Lewis acid catalyst. The chirality of the resulting ligand is dictated by the stereochemistry of the starting amino alcohol. The "(R,S)" designation in the target molecule's name suggests the use of a racemic or a mixture of diastereomeric amino alcohols, or that the synthetic process leads to a mixture of stereoisomers at the newly formed chiral centers on the oxazoline rings.

A general synthetic scheme for BOX ligands is depicted below. The specific R groups would correspond to the "Ph" (phenyl) and "me" (methyl) components of the target molecule's name.





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